3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
3-bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(2)12-8(4-10-5)7(9)3-11-12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPSJGMMKBGIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)Br)C=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyrazine. One common method includes the reaction of 6,7-dimethylpyrazolo[1,5-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazolo[1,5-a]pyrazines with various functional groups.
Oxidation and Reduction: Products include oxides or dehalogenated pyrazolo[1,5-a]pyrazines.
Coupling Reactions: Products include biaryl or heteroaryl derivatives.
Scientific Research Applications
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the field of oncology and neurology.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of bioactive molecules
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to alter cellular functions. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The following compounds share the pyrazolo[1,5-a]pyrazine core but differ in substituents, leading to distinct properties:
Key Observations :
- Methyl Groups : The 6,7-dimethyl groups in the target compound reduce solubility but improve metabolic stability compared to halogen-only analogs .
- Aromaticity: Pyrrolo[1,5-a]pyrazines exhibit stronger π-π stacking in enzyme binding pockets than non-aromatic analogs, emphasizing the role of conjugation .
Electronic and Material Properties
- Electron Affinity : Pyrazine cores with fused aromatic rings (e.g., pyrazolo[1,5-a]pyrazine) exhibit low LUMO levels (-3.24 to -3.78 eV), making them suitable as n-type semiconductors. Bromine substitution further lowers LUMO energy, enhancing electron transport .
- Aggregation Behavior : Linear pyrazine derivatives with long alkyl chains aggregate in solution, but tert-butyl groups mitigate this effect—a consideration for 6,7-dimethyl-substituted analogs .
Biological Activity
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the fields of oncology and inflammation. The unique structural features of this compound, characterized by a bromine atom at the 3-position and two methyl groups at the 6 and 7 positions of the pyrazolo ring system, contribute to its biological activity.
- Molecular Formula : C₈H₈BrN₃
- Molecular Weight : Approximately 215.07 g/mol
- Structural Features : The compound's structure allows for versatile modifications, making it a valuable scaffold for drug development.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer-related enzymes and receptors such as BRAF(V600E) and EGFR, which are critical in cancer progression and treatment resistance .
Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds with bromine substituents demonstrated enhanced cytotoxicity compared to their counterparts. The combination of these pyrazoles with doxorubicin resulted in a significant synergistic effect, particularly in the MDA-MB-231 cell line .
Anti-inflammatory Activity
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine has also been studied for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its interaction with specific enzymes involved in inflammatory processes has been documented .
The mechanism through which 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine exerts its biological effects involves:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Binding : It may bind to specific receptors that modulate cellular signaling pathways.
- Structural Modifications : Substitutions at various positions can significantly alter its interaction profile with biological targets .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of compounds structurally related to 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyridine | Contains a methoxy group at position 4 | Exhibits different reactivity due to methoxy presence |
| 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | Features a pyrimidine ring instead of pyrazine | Potentially different biological activity profiles |
| 6-Methyl-7-nitropyrazolo[1,5-a]pyrimidine | Contains a nitro group at position 7 | May exhibit distinct pharmacological properties |
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrazole derivatives. Modifications to the bromine atom or methyl groups can lead to significant changes in pharmacological profiles .
Synthesis Routes
The synthesis of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine typically involves cyclocondensation reactions using various starting materials. This allows for diverse structural modifications that can enhance its biological efficacy .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine?
- Methodological Answer : The synthesis typically involves bromination of precursor pyrazolo[1,5-a]pyrazine derivatives. For example, N-bromosuccinimide (NBS) in acetonitrile under reflux conditions is used to introduce bromine at position 3. Post-reaction purification includes solvent evaporation, aqueous workup, and crystallization from hexane or pentane. Characterization is performed via H/C NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity .
Q. How to characterize the structure and purity of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR (400 MHz, DMSO-) to identify protons at positions 6 and 7 (e.g., δ = 8.91 ppm for H-7 and 7.81 ppm for H-6) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., m/z = 359 [M + H]) .
- Elemental Analysis : Verification of C, H, N percentages (e.g., Calcd: C, 20.11%; Found: C, 20.25%) .
- IR Spectroscopy : Detection of functional groups (e.g., C=O or NH stretches) .
Q. What are the key considerations in optimizing reaction yields for brominated pyrazolo[1,5-a]pyrazine synthesis?
- Methodological Answer :
- Stoichiometry : Use 1.05–1.1 equivalents of brominating agents (e.g., NBS) to minimize side reactions.
- Temperature : Maintain reflux conditions (e.g., 70–90°C) to ensure complete reaction .
- Purification : Employ solvent recrystallization (e.g., pentane at -10°C) to isolate high-purity products .
Advanced Research Questions
Q. What strategies are employed to functionalize position 7 of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Functionalization at position 7 is achieved via nucleophilic substitution or aminal formation. For example:
- Silylformamidine Reactions : Reacting 4-chloropyrazolo[1,5-a]pyrazine with silylformamidine at 90°C generates aminal derivatives (e.g., compound 3a, 93% yield) .
- Iodination : Use N-iodosuccinimide in anhydrous MeCN under reflux to introduce iodine at position 3, enabling further cross-coupling reactions .
Q. How do substituents at R1 and R2 positions influence the biological activity of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Biochemical assays (e.g., IC measurements) reveal that aromatic substituents at R1 (e.g., phenyl rings) enhance binding to hydrophobic pockets in target proteins like Eis. Non-aromatic groups (e.g., ethyl) reduce activity by 25-fold .
- Structural Analysis : X-ray crystallography (e.g., PDB: 4JD6) identifies π–π interactions between the pyrrolo[1,5-a]pyrazine core and aromatic residues in binding pockets .
Q. What computational methods are used to model the electronic structure of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer :
- Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulates nuclear motion and electronic transitions in pyrazine derivatives, validated against experimental UV-Vis spectra .
- Density Functional Theory (DFT) : Predicts potential energy surfaces (S and S states) and vibrational couplings for reactivity analysis .
Q. How to resolve contradictions in SAR data for pyrazolo[1,5-a]pyrazine inhibitors?
- Methodological Answer :
- Replicate Assays : Confirm inconsistent results using orthogonal methods (e.g., fluorescence polarization vs. enzyme inhibition assays).
- Structural Studies : Perform X-ray crystallography or molecular docking to identify alternative binding modes (e.g., hydrophobic vs. polar interactions) .
- Mutagenesis : Test binding pocket mutants to validate critical residues (e.g., Tyr in Eis) .
Q. What enantioselective synthesis methods apply to pyrazolo[1,5-a]pyrazine scaffolds?
- Methodological Answer :
- Cu/Ag Relay Catalysis : A one-pot method using chiral N,N,P-ligands achieves enantioselective synthesis of triazolo[1,5-a]pyrazines via cascade propargylic amination and [3+2] cycloaddition (e.g., >90% ee) .
- Chiral Auxiliaries : Use tert-butyl groups in intermediates to control stereochemistry during cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
